

An In-depth Technical Guide to Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate

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Compound of Interest

Compound Name: Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide array of biological receptors and enzymes. Within this class of compounds, **Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate** emerges as a highly versatile building block. The presence of an allyl group at the C4 position, alongside an ethyl ester and a Boc-protected nitrogen, provides orthogonal handles for a diverse range of chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Core Compound Identification

- Chemical Name: Ethyl 1-(tert-butoxycarbonyl)-4-allyl-4-piperidinecarboxylate
- CAS Number: 146603-99-8

- Molecular Formula: C₁₆H₂₇NO₄ [\[1\]](#)
- Molecular Weight: 297.39 g/mol [\[1\]](#)

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of **Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate** are summarized in the table below.

Property	Value	Source
Boiling Point	130-135 °C at 1.5 mmHg	[1] [2]
Density	1.020 g/mL at 25 °C	[1] [2]
Refractive Index (n _{20/D})	1.4676	[1]
Form	Solid	[1]
Storage Temperature	Room Temperature	[1]
Flash Point	>110 °C	[1]

Synthesis and Mechanistic Considerations

The synthesis of **Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate** typically involves the alkylation of a pre-formed piperidine ring. A general, illustrative synthetic protocol is provided below. The causality behind this experimental design lies in the strategic use of the Boc protecting group to prevent N-alkylation and direct the reaction to the desired C4 position.

Illustrative Synthetic Protocol: Allylation of Ethyl 1-Boc-4-piperidinecarboxylate

This protocol describes a common laboratory-scale synthesis.

Step 1: Deprotonation

- To a solution of Ethyl 1-Boc-4-piperidinecarboxylate in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.
- Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the enolate.

Step 2: Allylation

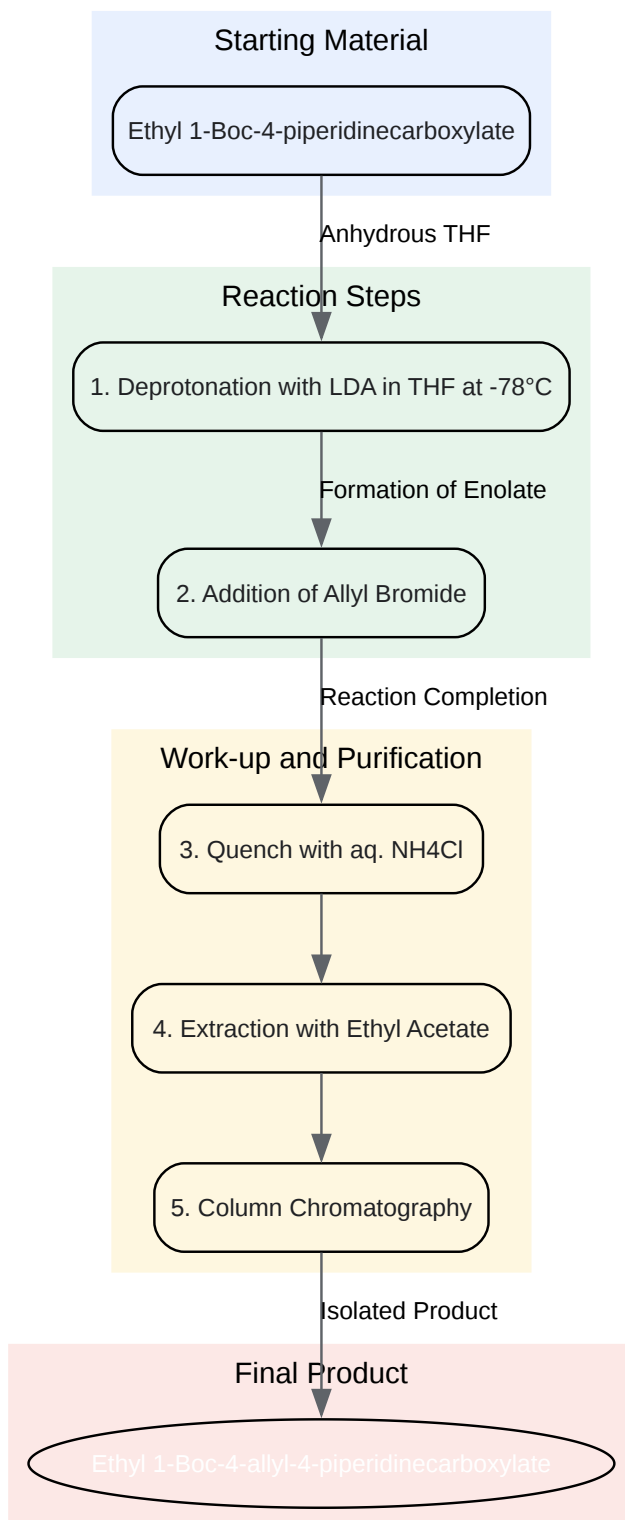
- To the enolate solution, add allyl bromide dropwise, maintaining the temperature at -78 °C.
- Allow the reaction to stir at -78 °C for several hours and then gradually warm to room temperature overnight.

Step 3: Work-up and Purification

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired **Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate**.

Diagram: Synthetic Workflow

Synthetic Workflow for Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate

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Caption: A generalized workflow for the synthesis of the target compound.

Applications in Drug Development: A Gateway to Novel Therapeutics

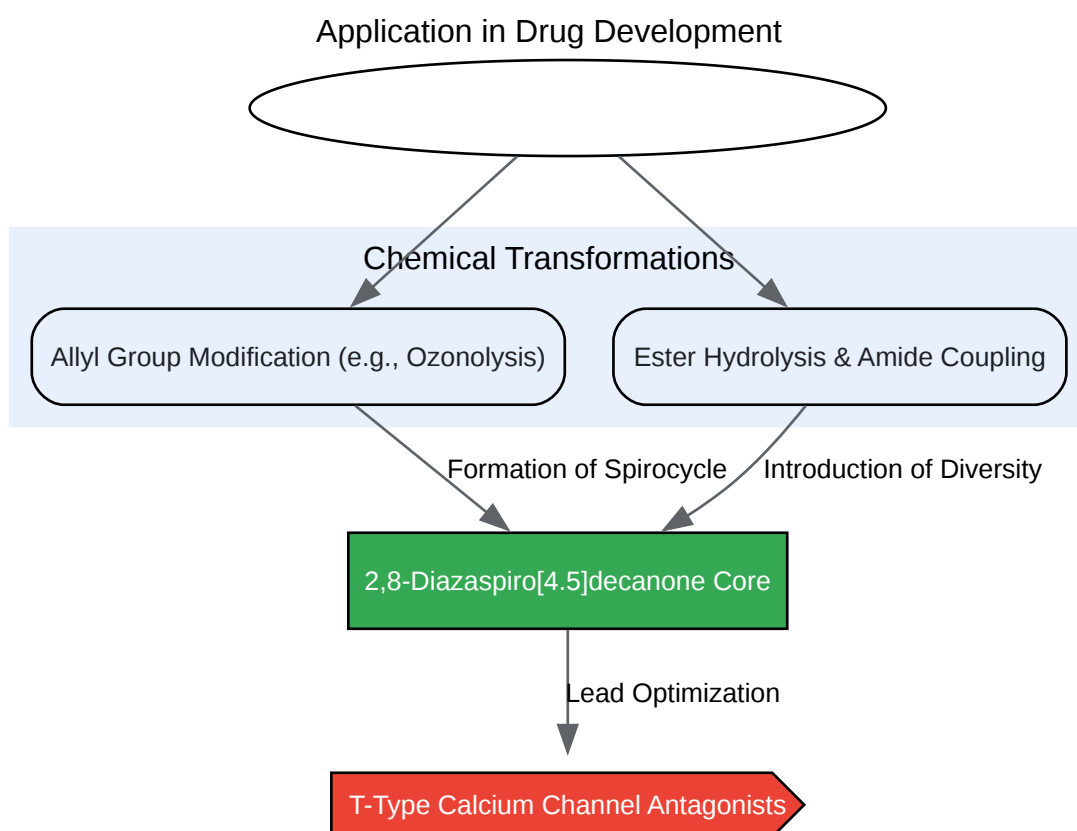
The primary and most significant application of **Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate** is as a key intermediate in the synthesis of spirocyclic compounds, particularly 2,8-diazaspiro[4.5]decanones.^[1] These spiro-piperidine motifs are of considerable interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high-affinity and selective interactions with biological targets.

Case Study: Synthesis of T-Type Calcium Channel Antagonists

T-type calcium channels (Ca_v3) are implicated in a variety of neurological and cardiovascular disorders, including epilepsy, neuropathic pain, and hypertension.^[3] The development of selective T-type calcium channel blockers is therefore a major focus of pharmaceutical research.^{[4][5][6][7]} **Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate** serves as a crucial starting material for the synthesis of potent 2,8-diazaspiro[4.5]decanone-based T-type calcium channel antagonists.

The allyl group is a versatile functional handle that can be transformed through various reactions such as ozonolysis, dihydroxylation, or epoxidation to introduce further diversity and build the spirocyclic system. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Diagram: Role in T-Type Calcium Channel Antagonist Synthesis



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Caption: The central role of the title compound in generating novel therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate**.

- Hazard Codes: Xn (Harmful)[1]
- Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]

- H332: Harmful if inhaled.[1]
- H335: May cause respiratory irritation.[1]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Spectroscopic Characterization

While specific spectra for **Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate** are not widely available in public databases, the expected ^1H and ^{13}C NMR spectral features can be predicted based on its structure.

- ^1H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), the Boc group (a singlet), the allyl group (a multiplet for the vinyl protons and a doublet for the allylic protons), and the piperidine ring protons (a series of multiplets).
- ^{13}C NMR: The carbon spectrum would exhibit resonances for the carbonyls of the ester and carbamate, the carbons of the ethyl, Boc, and allyl groups, and the carbons of the piperidine ring.

Researchers synthesizing this compound should perform full spectroscopic characterization (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Conclusion

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is a valuable and versatile building block in medicinal chemistry. Its strategically placed functional groups allow for the efficient construction of complex molecular architectures, most notably the 2,8-diazaspiro[4.5]decanone core structure. This, in turn, has facilitated the discovery and development of novel T-type calcium channel antagonists with potential therapeutic applications in a range of human diseases. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher intending to utilize this important synthetic intermediate.

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